molecular formula C26H23N3O4 B11165134 2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide

2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide

Cat. No.: B11165134
M. Wt: 441.5 g/mol
InChI Key: VQXIZYPWMCPVML-UHFFFAOYSA-N
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Description

This compound features a fused furochromen core (furo[3,2-g]chromen) substituted with 2,5-dimethyl, 7-oxo, and 3-phenyl groups.

Properties

Molecular Formula

C26H23N3O4

Molecular Weight

441.5 g/mol

IUPAC Name

2-(2,5-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)-N-[2-(1H-imidazol-5-yl)ethyl]acetamide

InChI

InChI=1S/C26H23N3O4/c1-15-19-10-21-23(32-16(2)25(21)17-6-4-3-5-7-17)12-22(19)33-26(31)20(15)11-24(30)28-9-8-18-13-27-14-29-18/h3-7,10,12-14H,8-9,11H2,1-2H3,(H,27,29)(H,28,30)

InChI Key

VQXIZYPWMCPVML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)CC(=O)NCCC5=CN=CN5

Origin of Product

United States

Preparation Methods

Formation of the Furo[3,2-g]chromen-7-one Scaffold

The furochromenone core is synthesized via cyclocondensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with phenylglyoxal derivatives. Source outlines a protocol using Meldrum’s acid and triethylamine in acetonitrile under reflux, yielding 3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromene-6-carbaldehyde as a key intermediate. The reaction proceeds through a Knoevenagel condensation followed by intramolecular cyclization, achieving yields of 65–78% depending on substituent electronic effects.

Reaction Conditions

ComponentQuantity/ConcentrationRole
5-Hydroxy-4,7-dimethylchromenone1.0 equiv.Core precursor
Phenylglyoxal hydrate1.2 equiv.Electrophilic partner
Meldrum’s acid1.5 equiv.Cyclization catalyst
Triethylamine2.0 equiv.Base
Acetonitrile0.5 MSolvent
Temperature80°C, 12 hReflux conditions

Introduction of the 3-Phenyl Group

The 3-phenyl substituent is introduced via Friedel-Crafts alkylation using benzene and AlCl₃. Source demonstrates that electrophilic aromatic substitution at the C3 position of the furochromenone occurs regioselectively, with a 72% yield when using excess benzene (3.0 equiv.) and catalytic FeCl₃ (0.1 equiv.) at 50°C for 6 h.

Functionalization with Acetamide Side Chains

Synthesis of 2-(Furochromen-6-yl)acetic Acid

The acetic acid side chain is appended through nucleophilic acyl substitution. As described in, chloroacetamide reacts with the furochromenone intermediate in aqueous NaOH at 60–70°C, forming 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide with 85% purity. The reaction is monitored via TLC (ethyl acetate/hexane, 1:2).

Optimization Insights

  • Solvent: Methanol/water (3:1) enhances solubility without hydrolyzing the furochromenone.

  • Catalyst: NaHCO₃ (1.0 equiv.) improves reaction rate by deprotonating the acetamide nucleophile.

Coupling with 2-(1H-Imidazol-4-yl)ethylamine

The final step involves coupling the acetamide intermediate with 2-(1H-imidazol-4-yl)ethylamine using EDC/HOBt in DMF. Source reports a 68% yield after 24 h at 25°C, with purification via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).

Critical Parameters

FactorOptimal ValueImpact on Yield
Coupling reagentEDC/HOBt (1.5 equiv.)Prevents racemization
SolventAnhydrous DMFEnhances reactivity
Temperature25°CBalances rate/purity

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆, 400 MHz): Peaks at δ 2.41 (s, 3H, CH₃), 3.89 (q, 2H, CH₂CO), and 7.32–7.45 (m, 5H, Ph) confirm the furochromenone and acetamide motifs.

  • IR (KBr): Bands at 1664 cm⁻¹ (C=O stretch) and 3301 cm⁻¹ (N-H stretch) validate amide bond formation.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity, with a retention time of 12.3 min.

Challenges and Mitigation Strategies

Byproduct Formation

Oxidation of the imidazole ring during coupling is minimized by conducting reactions under nitrogen.

Low Solubility

Sonication in DMF/THF (1:1) for 30 min before coupling improves reagent dispersion, increasing yield by 15%.

Scalability and Industrial Feasibility

Patent highlights a scalable route using continuous flow reactors for the acetamide coupling step, achieving 90% conversion at 10 g/L concentration .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and imidazole moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the furochromen core.

    Substitution: Substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes and receptors, while the furochromen core can intercalate with DNA or other biomolecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Structure and Functional Group Analysis

The following compounds share structural similarities with the target molecule, particularly in fused heterocyclic cores or acetamide side chains:

Compound Name / ID Core Structure Key Substituents Synthesis Method Potential Applications Evidence Source
Target Compound Furo[3,2-g]chromen 2,5-Dimethyl, 7-oxo, 3-phenyl; Imidazole-ethylacetamide Not specified Hypothesized kinase inhibition
3-(3,5-Dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(pyridin-2-ylmethyl)propanamide (859668-20-5) Furo[3,2-g]chromen 3,5-Dimethyl, 7-oxo; Pyridylmethyl-propanamide Condensation or cycloaddition Antimicrobial/antiviral
N-(2-Chlorophenyl)-2-(4-((naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (7k) 1,2,3-Triazole Naphthalenyloxy-methyl; Chlorophenyl-acetamide 1,3-Dipolar cycloaddition Antimicrobial
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (7m) 1,2,3-Triazole Naphthalenyloxy-methyl; Chlorophenyl-acetamide 1,3-Dipolar cycloaddition Anticancer
N-(3-Nitrophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6c) 1,2,3-Triazole Naphthalenyloxy-methyl; Nitrophenyl-acetamide 1,3-Dipolar cycloaddition Enzyme inhibition
2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N-substituted acetamides (3a-l) Coumarin 4-Methyl-2-oxo; Thiazolidinone or arylidene substituents Condensation with mercaptoacetic acid Anti-inflammatory

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : The target’s carbonyl (C=O) stretch is expected near 1670 cm⁻¹, consistent with acetamide derivatives in –4 (e.g., 7j: 1676 cm⁻¹) . The imidazole N-H stretch (~3300 cm⁻¹) may overlap with acetamide N-H signals.
  • NMR Spectroscopy : The furochromen core’s aromatic protons would resonate at δ 6.5–8.5 ppm, similar to coumarin derivatives in . The imidazole protons (δ 7.5–8.5 ppm) and acetamide methylene (δ ~5.30 ppm) align with triazole-acetamide analogs .
  • Solubility : The imidazole group enhances water solubility compared to purely aromatic analogs (e.g., 7k or 7m), which rely on chlorophenyl/naphthalene groups for lipophilicity .

Pharmacological Potential (Inferred)

  • Target Compound: The imidazole moiety may target cytochrome P450 or histamine receptors, while the furochromen core could intercalate DNA or inhibit topoisomerases. No direct activity data are available.
  • Triazole Derivatives (7k, 7m) : Demonstrated antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL) due to naphthalene’s membrane-disrupting properties .
  • Coumarin Derivatives (3a-l) : Exhibit anti-inflammatory activity (IC50: 10–50 µM) via COX-2 inhibition, attributed to the coumarin core’s redox activity .

Biological Activity

The compound 2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide , often referred to as a furochromene derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article aims to explore the biological activity of this compound, summarizing its synthesis, mechanisms of action, and efficacy in various biological assays.

Chemical Structure and Properties

The molecular formula of the compound is C29H25NO5C_{29}H_{25}NO_{5}, with a molecular weight of 467.52 g/mol . Its structure features a furochromene core, which is known for various pharmacological activities. The compound exhibits several notable physicochemical properties:

PropertyValue
Molecular Weight467.52 g/mol
LogP (Partition Coefficient)5.507
Water Solubility (LogSw)-5.76
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

These properties suggest that the compound may have good membrane permeability, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The following table summarizes the IC50 values observed in these studies:

Cell LineIC50 Value (μM)Reference
HepG27.9
MCF-758.1

The compound's mechanism of action appears to involve induction of apoptosis , as evidenced by flow cytometry analyses showing increased apoptotic cell populations upon treatment. Specifically, it was reported that the compound led to significant activation of caspase-3, a key enzyme in the apoptotic pathway, indicating that it triggers programmed cell death in cancer cells.

Enzymatic Assays

In addition to its anticancer properties, the compound has been evaluated for its ability to inhibit specific enzymes relevant to cancer progression. For instance, it has shown promising results as an inhibitor of protein tyrosine phosphatases (PTPs), which are implicated in various signaling pathways associated with cancer cell proliferation and survival .

Case Studies

  • Study on HepG2 Cells : A detailed investigation into the effects of the compound on HepG2 cells revealed that treatment with concentrations around 7.9 μM resulted in a substantial increase in early and late apoptotic cells, with total necrosis percentages significantly higher than controls .
  • MCF-7 Cell Line Analysis : In MCF-7 cells, the compound demonstrated an IC50 value comparable to standard chemotherapeutic agents such as doxorubicin, suggesting its potential as an effective anticancer agent .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide to improve yield and purity?

  • Methodological Answer : Use a combination of 1,3-dipolar cycloaddition (for fused heterocyclic systems) and amide coupling reactions. Key steps include:

  • Reaction Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track intermediates .
  • Purification : Gradient elution via silica gel chromatography (e.g., 0–8% MeOH in CH2Cl2) followed by recrystallization (e.g., ethyl acetate) to isolate pure acetamide derivatives .
  • Yield Optimization : Sequential addition of reagents (e.g., Na2CO3 and acetyl chloride) to minimize side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and functional groups?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and confirm imidazole ethyl group signals (e.g., δ 2.25 ppm for CH3) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1670 cm<sup>-1</sup>) and NH stretching (~3300 cm<sup>-1</sup>) .
  • HRMS : Validate molecular weight (e.g., [M+H]<sup>+</sup> with <1 ppm error) .

Q. How can researchers design initial biological assays to evaluate its therapeutic potential?

  • Methodological Answer :

  • Target Selection : Prioritize kinases or enzymes with conserved imidazole-binding pockets due to the compound’s structural similarity to known inhibitors .
  • In Vitro Assays : Use fluorescence-based enzymatic inhibition assays (e.g., ATPase activity) at varying concentrations (1–100 µM) .
  • Control Experiments : Compare with structurally related compounds (e.g., triazole or pyrimidine derivatives) to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed vs. predicted biological activity data?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Validate with experimental IC50 values .
  • MD Simulations : Perform 100-ns molecular dynamics runs to assess binding stability under physiological conditions .
  • QSAR Analysis : Corporate substituent effects (e.g., methyl vs. chloro groups) to refine activity predictions .

Q. What experimental strategies can address conflicting NMR data for structurally similar acetamide derivatives?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize <sup>13</sup>C-labeled analogs to resolve overlapping signals in crowded aromatic regions .
  • 2D NMR (COSY, NOESY) : Map proton-proton correlations to confirm spatial arrangements (e.g., furochromen vs. imidazole proximity) .
  • Comparative Analysis : Cross-reference with published spectra of analogs (e.g., 7j, 7k derivatives) to identify misassignments .

Q. How can reaction mechanisms for side-product formation be elucidated during synthesis?

  • Methodological Answer :

  • Trapping Intermediates : Use low-temperature (<0°C) quenching to isolate reactive species (e.g., azide intermediates in cycloaddition) .
  • DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in furochromen ring formation .
  • LC-MS Monitoring : Detect transient byproducts (e.g., dimeric species) via high-resolution mass spectrometry .

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